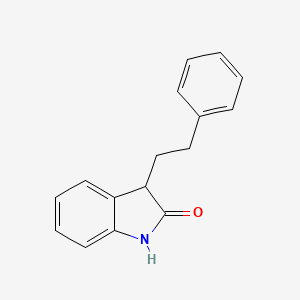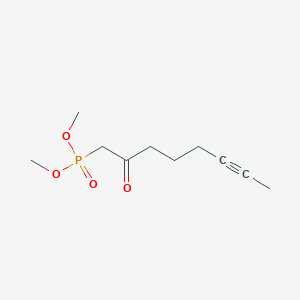
4-(Dimethylamino)cyclohexanone hydrochloride
Descripción general
Descripción
4-(Dimethylamino)cyclohexanone, also known as 4-(Dimethylamino)cyclohexanon in German or 4-(Diméthylamino)cyclohexanone in French, is a chemical compound with the molecular formula C8H15NO . It has an average mass of 141.211 Da and a monoisotopic mass of 141.115356 Da . It is also known as an opioid analgesic with an arylcyclohexylamine chemical structure .
Synthesis Analysis
The synthesis of 4-(Dimethylamino)cyclohexanone can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of 4-(Dimethylamino)cyclohexanone consists of a cyclohexanone ring with a dimethylamino group attached to the fourth carbon . The InChI code for this compound is 1S/C8H15NO/c1-9(2)7-3-5-8(10)6-4-7/h7H,3-6H2,1-2H3 .Chemical Reactions Analysis
The Mannich reaction is one of the key reactions involving 4-(Dimethylamino)cyclohexanone. This reaction is an aminoalkylation reaction, involving the condensation of an enolizable carbonyl compound with a nonenolizable aldehyde and ammonia or a primary or secondary amine to furnish a β-aminocarbonyl compound .Physical And Chemical Properties Analysis
4-(Dimethylamino)cyclohexanone is a liquid at room temperature . It has a molecular weight of 141.21 . The InChI code for this compound is 1S/C8H15NO/c1-9(2)7-3-5-8(10)6-4-7/h7H,3-6H2,1-2H3 .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Research into the pharmacokinetics and metabolism of cyclohexanone derivatives provides insights into how these compounds are absorbed, metabolized, and excreted in the human body. For example, studies have explored the metabolic pathways of cyclohexanone and its isomers in human urine, identifying key metabolites and suggesting metabolic similarities between humans and animals. This research is crucial for understanding the potential therapeutic uses and environmental impacts of these compounds (Perbellini, Brugnone, & Pavan, 1980).
Toxicology and Safety Evaluation
Toxicology studies focus on the safety evaluation of cyclohexanone and related compounds, providing essential data on their potential toxic effects and safe handling in industrial and therapeutic contexts. For instance, the investigation of urinary metabolites in workers exposed to a mixture of solvents, including cyclohexanone, underscores the importance of monitoring exposure to prevent occupational hazards and health risks (Perbellini, Brugnone, & Gaffuri, 1981).
Diagnostic Applications
The diagnostic potential of cyclohexanone derivatives is highlighted in studies utilizing breath analysis for cancer screening. One study identified specific volatile organic compounds (VOCs) in the exhaled breath of colorectal cancer patients, differentiating them from healthy controls. This research paves the way for non-invasive cancer detection methods that could significantly enhance early diagnosis and treatment outcomes (Wang et al., 2014).
Drug Development and Therapeutic Use
In the realm of drug development and therapeutics, cyclohexanone derivatives have been explored for their pharmacological properties and potential therapeutic applications. For example, the clinical evaluation of new coronary vasodilators and the study of synthetic opioids' effects on respiratory functions illustrate the ongoing research into leveraging these compounds' unique properties to address various health conditions (Sandler, 1960).
Mecanismo De Acción
Target of Action
A structurally similar compound, 4-dimethylamino-4-(p-tolyl)cyclohexanone, is known to act as an opioid analgesic . Opioid analgesics primarily target the opioid receptors in the central nervous system, which play a crucial role in pain perception.
Mode of Action
If we consider its structural similarity to 4-dimethylamino-4-(p-tolyl)cyclohexanone, it might interact with opioid receptors, leading to a decrease in the perception of pain .
Biochemical Pathways
Opioid analgesics generally affect the pain signaling pathways in the central nervous system .
Result of Action
Based on its potential opioid activity, it may result in decreased pain perception .
Propiedades
IUPAC Name |
4-(dimethylamino)cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-9(2)7-3-5-8(10)6-4-7;/h7H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBFVLHJVBXWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(=O)CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507898 | |
| Record name | 4-(Dimethylamino)cyclohexan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)cyclohexanone hydrochloride | |
CAS RN |
40594-28-3 | |
| Record name | 4-(Dimethylamino)cyclohexan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan](/img/structure/B1625413.png)


![1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1625420.png)




![11H-Benzo[a]carbazol-4-ol](/img/structure/B1625427.png)